Methyl amino(2-naphthyl)acetate hydrochloride
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Overview
Description
Methyl amino(2-naphthyl)acetate hydrochloride is an organic compound with the molecular formula C13H14ClNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and an ester functional group
Scientific Research Applications
Methyl amino(2-naphthyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl amino(2-naphthyl)acetate hydrochloride typically involves the reaction of 2-naphthylamine with methyl chloroacetate in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction can be summarized as follows:
Step 1: 2-naphthylamine reacts with methyl chloroacetate in the presence of a base (e.g., sodium hydroxide) to form methyl amino(2-naphthyl)acetate.
Step 2: The resulting product is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl amino(2-naphthyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl amino(2-naphthyl)acetate hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Methyl 2-naphthylacetate: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Naphthylamine: Lacks the ester group, limiting its applications in esterification reactions.
Naphthalene derivatives: Various derivatives with different functional groups, each with unique properties and applications.
Uniqueness: Methyl amino(2-naphthyl)acetate hydrochloride is unique due to the presence of both an amino group and an ester functional group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-amino-2-naphthalen-2-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11;/h2-8,12H,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMDKRCSDIXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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